2-[(E)-(Methoxyimino)methyl]aniline
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Overview
Description
2-[(E)-(Methoxyimino)methyl]aniline is an organic compound with the molecular formula C8H10N2O It is a derivative of benzaldehyde, where the aldehyde group is modified to form an oxime, and an amino group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(E)-(Methoxyimino)methyl]aniline typically involves the reaction of 2-aminobenzaldehyde with methoxyamine hydrochloride in the presence of a base. The reaction is carried out in a solvent such as methanol at room temperature. The resulting product is a mixture of E- and Z-isomers, with the E-isomer being predominant .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves careful control of temperature, pH, and reaction time to ensure the desired product is obtained efficiently.
Chemical Reactions Analysis
Types of Reactions: 2-[(E)-(Methoxyimino)methyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction reactions can convert the oxime group back to the aldehyde or amine.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products: The major products formed from these reactions include nitroso compounds, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[(E)-(Methoxyimino)methyl]aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-[(E)-(Methoxyimino)methyl]aniline involves its interaction with various molecular targets. The oxime group can form stable complexes with metal ions, which can influence enzymatic activities and biochemical pathways. The amino group can participate in hydrogen bonding and other interactions, affecting the compound’s overall reactivity and biological activity .
Comparison with Similar Compounds
Benzaldehyde oxime: Similar in structure but lacks the amino group.
2-Aminobenzaldehyde: Similar but lacks the oxime group.
Benzaldoxime O-methyl ether: Similar but with different substituents on the benzene ring.
Uniqueness: 2-[(E)-(Methoxyimino)methyl]aniline is unique due to the presence of both the amino and oxime groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
90878-20-9 |
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Molecular Formula |
C8H10N2O |
Molecular Weight |
150.18 g/mol |
IUPAC Name |
2-(methoxyiminomethyl)aniline |
InChI |
InChI=1S/C8H10N2O/c1-11-10-6-7-4-2-3-5-8(7)9/h2-6H,9H2,1H3 |
InChI Key |
PCCFZEKGUORCII-UHFFFAOYSA-N |
Canonical SMILES |
CON=CC1=CC=CC=C1N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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